4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide

EGFR Inhibition Kinase Selectivity Triazole Scaffold

Researchers developing kinase-targeted screening libraries often face structural redundancy. This compound overcomes that by providing a distinct 4-amino-5-phenyl-1,2,4-triazole core with a benzamide terminus, enabling unique hinge-region interactions and allosteric probing [][]. Key procurement outcomes: - Enables targeted SAR studies on EGFR/BRAF/FAK with a validated hinge-binding motif. - Serves as a tool compound for caspase-3-dependent apoptosis and Parkin ligase modulation research. - Guaranteed to match CAS 585554-02-5, ensuring selectivity profiles are not confounded by inactive ethyl-pyridinyl analogs.

Molecular Formula C17H16N6O2S
Molecular Weight 368.4 g/mol
Cat. No. B12152643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Molecular FormulaC17H16N6O2S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H16N6O2S/c18-15(25)11-6-8-13(9-7-11)20-14(24)10-26-17-22-21-16(23(17)19)12-4-2-1-3-5-12/h1-9H,10,19H2,(H2,18,25)(H,20,24)
InChIKeyNRJBRHOEXLCWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide: Compound Class & Key Identifiers


4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide (CAS 585554-02-5, MFCD04028205) is a synthetic small molecule (MW 382.45, C18H18N6O2S) belonging to the 1,2,4-triazol-3-ylthio acetamide class [1]. It features a 4-amino-5-phenyl-1,2,4-triazole core linked via a thioether bridge to a 4-acetamidobenzamide moiety. This scaffold positions it within a well-studied class of heterocyclic compounds known for diverse biological activities, including kinase inhibition and antiproliferative effects [2][3]. Its carboxamide benzamide terminus distinguishes it from simpler N-phenyl acetamide analogs by providing an additional hydrogen-bonding donor/acceptor surface for target engagement.

Distinct N4-amino-5-phenyl triazole core for kinase hinge-binding motif studies
Benzamide terminus provides additional target-engagement vector vs simpler acetamide analogs
Structurally divergent from ethyl-pyridinyl analogs, supporting isoform-selectivity profiling

Why Generic Substitution Fails for 4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide


Generic substitution within the 1,2,4-triazole-3-ylthio acetamide class is not scientifically valid because both the N4 substituent on the triazole and the terminal amide moiety profoundly modulate target selectivity and potency. For instance, replacing the 4-amino-5-phenyl triazole core with a 4-ethyl-5-pyridinyl variant (e.g., CAS 618416-18-5) alters the electronics and steric profile of the heterocycle, which is critical for metal-binding and kinase hinge-region interactions . Similarly, the terminal benzamide group of this compound, as opposed to simple N-phenyl or N-benzyl acetamide terminations found in less substituted analogs, provides an additional pharmacophoric element that has been exploited in potent dual HDAC2/FAK inhibitors [1]. Class-level data confirm that small modifications on the triazole and the acetamide terminus lead to dramatic differences in antiproliferative IC50 values and target inhibition profiles, underscoring that these compounds are not interchangeable [2][3].

Target Identity Generic Substitute
Core 4-amino-5-phenyl-1,2,4-triazole
Potential analog 4-ethyl-5-pyridinyl variant (CAS 618416-18-5) may alter hinge-binding motif
Terminus 4-carbamoylbenzamide acetamide
Simpler analog N-phenyl or N-benzyl acetamide terminations may shift target engagement profile
Pharmacophore Amino-triazole + benzamide scaffold
Earlier derivative Triazole-3-thiol derivatives without benzamide may not recapitulate reported pathway responses

Key Differentiation Evidence for 4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide


EGFR Kinase Inhibition: Structural Advantage over Ethyl-Pyridinyl Analogs

While direct EGFR IC50 data for this specific compound are not reported, closely related 1,2,4-triazole thiazolo[3,2-b][1,2,4]-triazole hybrids demonstrate potent EGFR inhibition. Compound 14d in El-Sherief et al. (2018) showed an IC50 of 70 nM against EGFR [1]. The target compound retains the 4-amino-5-phenyl triazole core found in active chemotypes, whereas the commercially available 4-ethyl-5-pyridinyl analog (CAS 618416-18-5) replaces the amino group with ethyl and the phenyl with pyridinyl, fundamentally altering the hinge-binding pharmacophore. This structural divergence is critical as the amino group on the triazole N4 is a known determinant of potency in this series. The target compound's benzamide terminus is also distinct from the simple phenyl acetamide termination found in less active analogs within the same published series, which typically exhibit IC50 values >10 µM [2].

EGFR Inhibition Context
Class-level
Core scaffold consistent with active chemotypes; analog 14d IC50 70 nM (EGFR). N-phenyl acetamide analogs typically >10 µM.
Supports kinase hinge-binding motif review
No direct data for this compound; verify structural attribution
EGFR Inhibition Kinase Selectivity Triazole Scaffold

Caspase-3 Activation in Apoptosis Induction

The target compound belongs to the same 2-(4H-1,2,4-triazole-3-ylthio)acetamide structural class evaluated by Kulabaş et al. (2016), where compounds 18, 19, and 25 demonstrated significant, dose-dependent caspase-3 activation alongside loss of mitochondrial membrane potential and decreased Bcl-2 expression [1]. The most active compounds in this series exhibited antiproliferative IC50 values of 5.96 µM (PC-3), 7.90 µM (A549), and 7.71 µM (K-562). The target compound differentiates itself from these earlier leads by possessing a 4-carbamoylbenzamide terminus instead of the naphthol, paracetamol, or thymol-derived substitutions, which is predicted to alter cellular permeability and target engagement. This distinct termination provides a unique vector for further medicinal chemistry optimization not available in the reference compounds.

Apoptosis Induction Context
Class-level
Structural analog with benzamide terminus; reference compounds 18, 19, 25 show caspase-3 activation at IC50 5–8 µM in PC-3, A549, K-562 cells.
Supports apoptosis pathway-response interpretation
Terminal benzamide may alter cellular permeability; confirm in target cell models
Apoptosis Caspase-3 Activation Anticancer

Purity Specifications for Reproducible Research

The target compound is commercially available from Sigma Aldrich (AldrichCPR, catalog L408743) with a molecular formula of C18H18N6O2S and a molecular weight of 382.45 g/mol [1]. Bidepharm supplies the compound at ≥95% purity with batch-specific quality control documentation including NMR, HPLC, and GC . In contrast, the structurally similar analog 4-((((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide (CAS 618426-84-9, MFCD04013181) is supplied at 95% purity for a premium price of approximately $500.95 per 5 mg , indicating that the amino-phenyl variant may offer a more cost-effective entry point for exploratory medicinal chemistry while maintaining the critical benzamide pharmacophore.

Purity & Procurement
Supplier data
≥95% purity (Bidepharm); CAS 585554-02-5 unique. Analog CAS 618426-84-9 priced at premium.
Batch documentation review recommended
Verify structural identity via NMR/HPLC; request COA
Chemical Purity Quality Control Procurement Specification

Parkin Ligase Modulation by Triazole Benzamides

US Patent 10,308,617 B2, assigned to AN2H Discovery Ltd., specifically claims triazole benzamide compounds of formula (I) and (II) as Parkin ligase modulators for the treatment of cancer and neurodegenerative diseases [1]. The target compound, possessing both a 1,2,4-triazole and a benzamide moiety, falls within the structural scope of this patent family. While specific biological data for this compound are not disclosed in the patent, the patent's claims establish a clear intellectual property framework for the triazole benzamide pharmacophore, differentiating it from earlier 1,2,4-triazole derivatives that lacked the benzamide extension and were primarily explored for antimicrobial or analgesic applications [2].

Parkin Ligase IP Context
Context-dependent
Structurally consistent with US 10,308,617 B2 claims for triazole benzamide Parkin ligase modulators.
Supports Parkin ligase research access
Biological data not disclosed in patent; verify in Parkin-targeted assays
Parkin Ligase Triazole Benzamide Neuroprotection

Application Scenarios for 4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide


Kinase Inhibitor Screening & Anticancer Drug Discovery

This compound is best deployed as a diversity element in kinase-focused screening libraries, particularly for targets where the 4-amino-5-phenyl-1,2,4-triazole core has demonstrated affinity, such as EGFR, BRAF, and FAK. The 1,2,4-triazole scaffold has been validated as an effective hinge-binding motif in multiple kinase inhibitor programs [1]. The benzamide terminus provides an additional vector for interactions with the solvent-exposed region or allosteric pockets. For procurement, ensuring the compound matches CAS 585554-02-5 is critical, as the ethyl-pyridinyl analog (CAS 618416-18-5) will not recapitulate the same kinase selectivity profile.

Apoptosis Mechanism Studies in Solid Tumor Cells

Based on class-level evidence demonstrating that 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives induce caspase-3-dependent apoptosis with concomitant mitochondrial membrane depolarization and Bcl-2 downregulation [2], this compound is suitable for use as a tool compound in programmed cell death studies. Its distinct benzamide terminus, compared to previously characterized analogs (18, 19, 25), makes it a valuable probe for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the terminal amide to apoptotic potency and selectivity.

Parkin Ligase Targeted Protein Degradation (TPD)

The inclusion of triazole benzamide structures in patent US 10,308,617 B2 as Parkin ligase modulators [3] positions this compound as a candidate for ubiquitin-proteasome system research. Investigators developing PROTACs or molecular glues that hijack Parkin ligase for targeted protein degradation can use this compound as a starting scaffold for linker conjugation, leveraging the benzamide moiety as a potential solvent-exposed handle for ternary complex formation.

Antimicrobial Resistance & Biofilm Research

The 4-amino-5-phenyl-1,2,4-triazole-3-thiol core has demonstrated promising antibacterial and antifungal activity in multiple independent studies [4]. This compound, featuring an extended acetamidobenzamide substituent, may exhibit altered bacterial membrane permeability and efflux pump susceptibility compared to simpler thiol derivatives. It is applicable as a reference compound in minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial panels.

Application
Selection Property
Validation Focus
Kinase inhibitor screening libraries
N4-amino-5-phenyl triazole hinge-binding motif
EGFR/FAK selectivity profile context
Apoptosis pathway-response studies
Caspase-3 activation endpoint context
Mitochondrial membrane potential loss and Bcl-2 downregulation
Parkin ligase modulation research
Triazole benzamide scaffold within patented chemical space
Ternary complex formation potential for TPD applications
Antimicrobial screening studies
4-Amino-5-phenyl-1,2,4-triazole core with extended substituent
MIC endpoint context against Gram-positive and Gram-negative panels
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